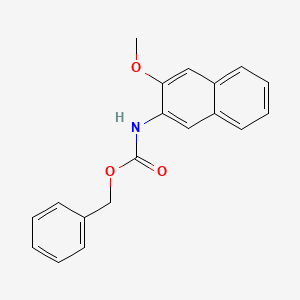
Benzyl (3-methoxynaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-methoxynaphthalen-2-yl)carbamate is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (3-methoxynaphthalen-2-yl)carbamate can be synthesized through several methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides. This one-pot procedure uses N-bromoacetamide and lithium hydroxide or lithium methoxide to produce methyl and benzyl carbamates in high yields . Another method involves the reaction of benzyl chloroformate with the corresponding amine under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-methoxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Benzyl (3-methoxynaphthalen-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl (3-methoxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzyl (3-methoxynaphthalen-2-yl)carbamate include:
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
- t-Butyl carbamate
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group on the naphthalene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamates .
Propriétés
Numéro CAS |
228401-15-8 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
benzyl N-(3-methoxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C19H17NO3/c1-22-18-12-16-10-6-5-9-15(16)11-17(18)20-19(21)23-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
VASPWHZDEQELRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

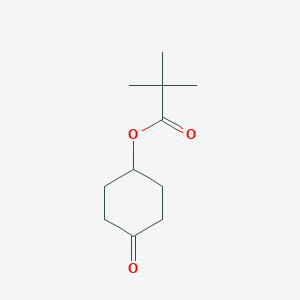

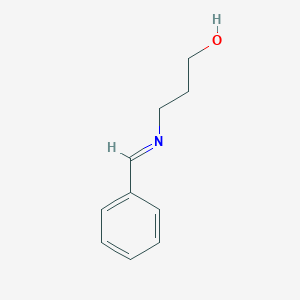
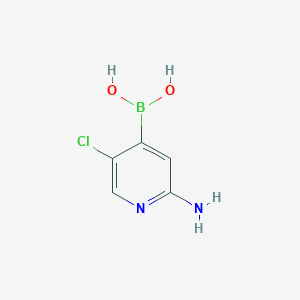
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
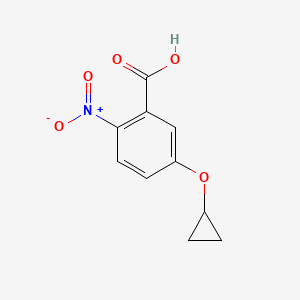
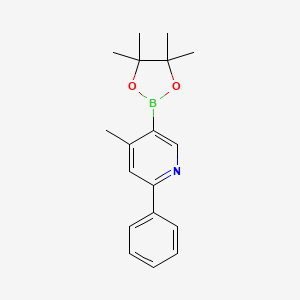

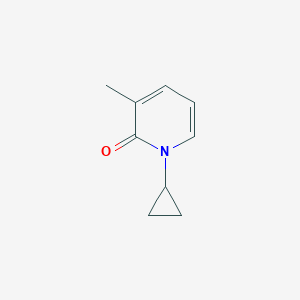
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
